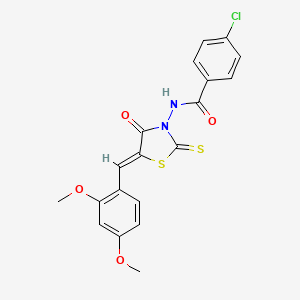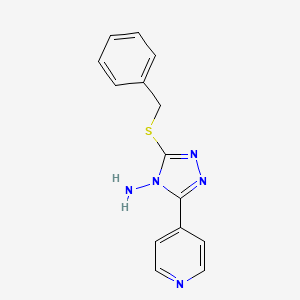![molecular formula C15H11FN2O4S3 B12155258 2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide](/img/structure/B12155258.png)
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, thienyl, and oxazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzenesulfonyl chloride with 2-thiophenecarboxylic acid, followed by cyclization with an appropriate oxazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[(4-Fluorophenyl)sulfonyl]amino]-N-[2-methyl-5-(4-thiomorpholinylsulfonyl)-3-thienyl]acetamide
- Thiazole derivatives : Compounds containing thiazole rings, which share some structural similarities with oxazole derivatives .
Uniqueness
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C15H11FN2O4S3 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H11FN2O4S3/c16-9-3-5-10(6-4-9)25(20,21)14-15(24-8-12(17)19)22-13(18-14)11-2-1-7-23-11/h1-7H,8H2,(H2,17,19) |
InChI-Schlüssel |
LYLCVEYYSHAARU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155175.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155178.png)
![(5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B12155179.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12155182.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12155185.png)

![N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155196.png)

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B12155208.png)
![N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide](/img/structure/B12155216.png)
![6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12155221.png)


![2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12155252.png)
